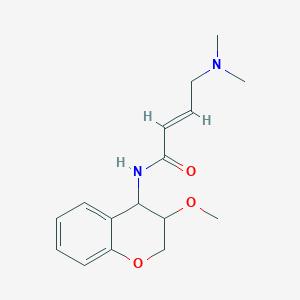
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide, also known as DMABN, is a chemical compound that has been extensively researched for its potential applications in scientific research. DMABN is a synthetic compound that belongs to the class of organic compounds known as amides.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide involves its interaction with ion channels in neurons. Specifically, this compound has been shown to act as a positive allosteric modulator of the voltage-gated potassium channel Kv1.3. This results in an increase in the activity of the channel, leading to a hyperpolarization of the neuron and a decrease in its excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can modulate the activity of Kv1.3 channels in a dose-dependent manner. In vivo studies have shown that this compound can decrease the activity of neurons in the central nervous system, leading to a decrease in pain perception and an increase in motor function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide in lab experiments is its ability to selectively modulate the activity of Kv1.3 channels. This allows researchers to study the role of these channels in neuronal function without affecting other ion channels. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide. One area of interest is the development of more selective modulators of Kv1.3 channels, which could have potential therapeutic applications in the treatment of autoimmune diseases. Another area of interest is the study of the effects of this compound on other ion channels, which could provide insights into the roles of these channels in neuronal function. Finally, the potential use of this compound as a tool for studying the mechanisms of pain perception and motor function in the central nervous system warrants further investigation.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide involves the reaction of 3-methoxy-3,4-dihydrocoumarin with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting product with 2-bromo-1-butene. The final product is obtained through a reaction with sodium hydride and subsequent purification steps.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide has been used extensively in scientific research due to its potential applications in the field of neuroscience. Specifically, this compound has been studied for its ability to modulate the activity of ion channels in neurons. Ion channels are proteins that are responsible for the electrical activity of neurons, and modulation of their activity can have a significant impact on neuronal function.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)10-6-9-15(19)17-16-12-7-4-5-8-13(12)21-11-14(16)20-3/h4-9,14,16H,10-11H2,1-3H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMAJEHZHTYMJP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1C(COC2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1C(COC2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2475449.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)
![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)
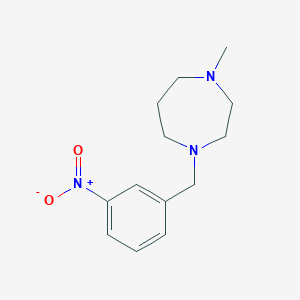
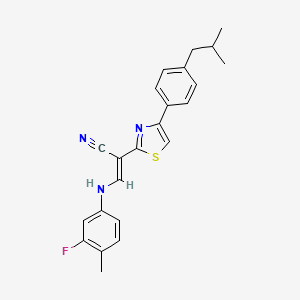

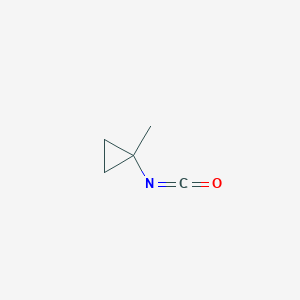
![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)
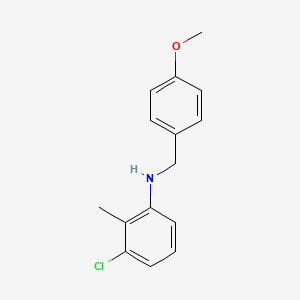
![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)
![4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2475468.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)
